(Dichloromethyl)(triethoxy)silane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

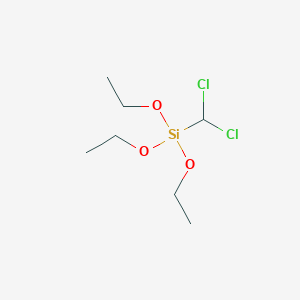

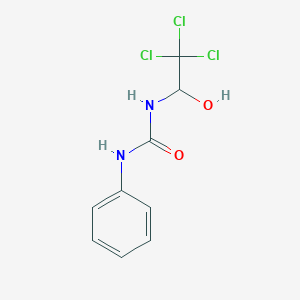

(Dichloromethyl)(triethoxy)silane is a chemical compound with the molecular formula C7H16Cl2O3Si . It has a molecular weight of 247.19 g/mol .

Synthesis Analysis

Triethoxysilanol was isolated for the first time by hydrolysis of chloro (triethoxy)silane in an organic solvent in the presence of a heterogeneous base . The synthesis of this compound made it possible to study its physicochemical properties and substantially extended its potentialities for the synthesis of hyperbranched polyethoxysiloxanes and functional oligomers .Molecular Structure Analysis

The (Dichloromethyl)(triethoxy)silane molecule contains a total of 28 bond(s). There are 12 non-H bond(s) and 6 rotatable bond(s) . It contains total 29 atom(s); 16 Hydrogen atom(s), 7 Carbon atom(s), 3 Oxygen atom(s), and 2 Chlorine atom(s) .Physical And Chemical Properties Analysis

(Dichloromethyl)(triethoxy)silane has a molecular weight of 247.19 g/mol . It has a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 3, and a rotatable bond count of 7 . Its exact mass is 246.0245763 g/mol . It has a topological polar surface area of 27.7 Ų and a heavy atom count of 13 .Applications De Recherche Scientifique

Biochip Applications

The synthesis of triethoxy and trimethoxy silanes possessing an unprotected hydroxylamine group has been described for their application in biochip technology. These compounds facilitate the grafting of coupling agents on the surface of oxidized silicon wafers, demonstrating the accessibility of the hydroxylamine group for the covalent immobilization of peptides, which is crucial for biochip applications (Martin et al., 2005).

Enhancement of Composite Materials

Silane coupling agents, including those with triethoxy groups, are used to improve the properties of composite materials by modifying interfaces between different materials. These agents hydrolyze and form bonds at oxide interfaces, significantly improving the mechanical properties of composites, especially in the presence of water (Blum).

Surface Analytical Studies

Vinyl-triethoxy silane films on iron have been studied for their protective properties against corrosion and chemical transformations after air exposure. These studies indicate the role of silane films in improving the adhesion of organic coatings to metals and protecting against corrosion (Flis & Kanoza, 2006).

Crosslinking in Polymer Chemistry

The introduction of triethoxy silane functions into low molar mass hydroxy telechelic polybutadiene significantly affects its swelling measurements and mechanical properties. This application showcases the importance of silane moieties in polymer crosslinking studies, enhancing the material's thermal properties and mechanical strength (Schapman et al., 2000).

DNA Hybridization

Triethoxy silanes have been tethered to thiolated DNA oligonucleotides to study their immobilization on glass surfaces and their ability to hybridize DNA. This research provides insights into how the silane tether influences DNA hybridization, opening doors for advancements in genetic analysis and bioengineering (Solomun et al., 2010).

Corrosion Resistance and Biocompatibility

Triethoxy(octyl)silane coatings on magnesium alloys have shown to improve corrosion resistance and biocompatibility, addressing a major obstacle in the clinical use of magnesium alloys by creating more corrosion-resistant coatings that also support cell viability and reduce hemolysis and platelet adhesion (Gu et al., 2017).

Safety And Hazards

Orientations Futures

Silane coupling agents, including (Dichloromethyl)(triethoxy)silane, have been widely used due to their simple process and no requirement of special equipment . They have been used in the development of hydrophobic paper substrates and in the modification of aggregated surface along with asphalt binder . Future research may focus on exploring more applications of these agents in various fields .

Propriétés

IUPAC Name |

dichloromethyl(triethoxy)silane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16Cl2O3Si/c1-4-10-13(7(8)9,11-5-2)12-6-3/h7H,4-6H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXQMGECVDWVOFK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C(Cl)Cl)(OCC)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16Cl2O3Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20530990 |

Source

|

| Record name | (Dichloromethyl)(triethoxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20530990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Dichloromethyl)(triethoxy)silane | |

CAS RN |

19369-03-0 |

Source

|

| Record name | (Dichloromethyl)(triethoxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20530990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Naphtho[2,1-d]thiazole-2(3H)-thione](/img/structure/B99603.png)